Cas no 2227647-03-0 ((1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol derivative with a bromo- and chloro-substituted phenyl group. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The presence of trifluoromethyl and halogen substituents enhances its reactivity in cross-coupling reactions and its potential as a building block for bioactive molecules. The compound's structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in medicinal chemistry applications. It is typically handled under inert conditions due to its sensitivity. Suitable for research in organofluorine chemistry, this compound offers precise control in the synthesis of complex molecules.
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol structure
2227647-03-0 structure
Product name:(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
CAS No:2227647-03-0
MF:C8H5BrClF3O
MW:289.476911306381
CID:6149849
PubChem ID:165882716

(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
    • EN300-1950334
    • 2227647-03-0
    • Inchi: 1S/C8H5BrClF3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1
    • InChI Key: QPDLSISMBOXVQA-ZETCQYMHSA-N
    • SMILES: C1=CC(=C(C=C1Br)C(C(F)(F)F)O)Cl

Computed Properties

  • Exact Mass: 287.91644g/mol
  • Monoisotopic Mass: 287.91644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.2Ų

(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1950334-10.0g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
10g
$5774.0 2023-05-26
Enamine
EN300-1950334-0.5g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
0.5g
$1289.0 2023-09-17
Enamine
EN300-1950334-5.0g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
5g
$3894.0 2023-05-26
Enamine
EN300-1950334-0.05g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
0.05g
$1129.0 2023-09-17
Enamine
EN300-1950334-10g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
10g
$5774.0 2023-09-17
Enamine
EN300-1950334-1g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
1g
$1343.0 2023-09-17
Enamine
EN300-1950334-5g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
5g
$3894.0 2023-09-17
Enamine
EN300-1950334-1.0g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
1g
$1343.0 2023-05-26
Enamine
EN300-1950334-0.25g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
0.25g
$1235.0 2023-09-17
Enamine
EN300-1950334-0.1g
(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
2227647-03-0
0.1g
$1183.0 2023-09-17

Additional information on (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

(1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227647-03-0)

The compound (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol, identified by the CAS registry number 2227647-03-0, is a highly specialized organic molecule with a complex structure. This compound has garnered significant attention in recent years due to its unique properties and potential applications in various fields. In this article, we will delve into its structural characteristics, physical properties, synthesis methods, and current research findings.

The molecular structure of (1S)-1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol consists of a benzene ring substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. The hydroxyl group (-OH) is attached to a chiral carbon that is further connected to a trifluoroethyl group (-CF3). This configuration imparts the molecule with both steric and electronic complexity, making it a valuable compound for various chemical reactions and applications.

Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Its unique stereochemistry and functional groups make it an ideal candidate for use as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The trifluoroethyl group is particularly significant as it enhances the molecule's lipophilicity, which is crucial for drug delivery systems.

In terms of physical properties, (1S)-1-(5-bromo-2-chlorophenyl)-CF3CH(OH) exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding. Its solubility in polar solvents such as water and methanol has also been extensively studied, making it suitable for use in various chemical processes. Recent advancements in computational chemistry have allowed for precise modeling of its solvation behavior, providing deeper insights into its thermodynamic properties.

The synthesis of this compound involves a multi-step process that typically begins with the bromination and chlorination of benzene derivatives. The introduction of the trifluoroethyl group requires precise control over reaction conditions to ensure optimal yields. Researchers have recently developed more efficient synthetic pathways using catalytic methods, reducing production costs and environmental impact.

One of the most promising applications of (1S)-1-(5-bromo-...

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